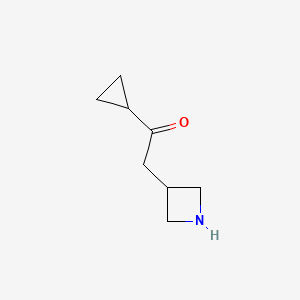
3-(5-Hexen-1-yl)dihydrofuran-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Hexen-1-yl)dihydrofuran-2,5-dione is an organic compound characterized by a furan ring fused with a hexenyl side chain. This compound is notable for its unique structure, which combines the reactivity of a furan ring with the versatility of an alkenyl group, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Hexen-1-yl)dihydrofuran-2,5-dione typically involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. One common method includes the reaction of maleic anhydride with 1,3-butadiene, followed by a subsequent reaction with 5-hexen-1-ol under acidic conditions to introduce the hexenyl group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. Purification is often achieved through distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkenyl group, forming epoxides or diols.
Reduction: Reduction of the furan ring can lead to tetrahydrofuran derivatives.
Substitution: The furan ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products:
Epoxides and diols: from oxidation.
Tetrahydrofuran derivatives: from reduction.
Halogenated furans: from substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: 3-(5-Hexen-1-yl)dihydrofuran-2,5-dione is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for the construction of diverse chemical architectures.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving furan derivatives. It serves as a model substrate for investigating the mechanisms of enzymatic transformations.
Medicine: The compound’s derivatives have potential applications in drug development, particularly in designing molecules with anti-inflammatory or anticancer properties. Its structural motifs are found in various bioactive compounds.
Industry: In the industrial sector, this compound is utilized in the production of polymers and resins. Its ability to undergo polymerization reactions makes it valuable in creating materials with specific mechanical and chemical properties.
Mecanismo De Acción
The mechanism by which 3-(5-Hexen-1-yl)dihydrofuran-2,5-dione exerts its effects involves its reactivity towards nucleophiles and electrophiles. The furan ring can act as a nucleophile in reactions with electrophilic reagents, while the alkenyl group can participate in addition reactions. These interactions are mediated by molecular targets such as enzymes or catalytic sites in industrial processes.
Comparación Con Compuestos Similares
3-(5-Hexen-1-yl)furan-2,5-dione: Lacks the dihydro modification, leading to different reactivity.
3-(5-Hexen-1-yl)tetrahydrofuran-2,5-dione: Fully saturated furan ring, affecting its chemical behavior.
3-(5-Hexen-1-yl)maleic anhydride: Similar structure but with different functional groups.
Uniqueness: 3-(5-Hexen-1-yl)dihydrofuran-2,5-dione stands out due to its combination of a reactive furan ring and an alkenyl side chain, providing a versatile platform for various chemical transformations. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C10H14O3 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
3-hex-5-enyloxolane-2,5-dione |
InChI |
InChI=1S/C10H14O3/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h2,8H,1,3-7H2 |
Clave InChI |
XILWONVNXADYOC-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCC1CC(=O)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(Dimethylamino)methylene]-2-(2,2,2-trifluoroacetyl)-2-pentenedinitrile](/img/structure/B15334543.png)


![2,2-Dimethyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B15334551.png)

![(S)-N-[1,1-Dicyclopropyl-3-[[4-[3,5-dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]phenyl]amino]-3-oxo-2-propyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B15334569.png)





